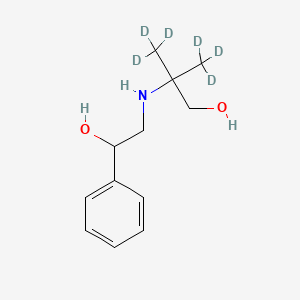
Amino-PEG3-SS-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-PEG3-SS-acid is a versatile, bifunctional linker featuring an amine group, a polyethylene glycol (PEG) spacer, and a cleavable disulfide bond connected to a carboxylic acid moiety . The PEG segment improves solubility and biocompatibility, while the disulfide bond imparts redox sensitivity, enabling controlled release under reducing conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino-PEG3-SS-acid is synthesized through a series of chemical reactions involving the introduction of an amine group, a PEG spacer, and a disulfide bond. The process typically involves the following steps:
PEGylation: The PEG spacer is introduced to enhance solubility and biocompatibility.
Disulfide Bond Formation: The disulfide bond is introduced to impart redox sensitivity.
Amine Group Introduction: The amine group is added to facilitate conjugation with other molecules.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Amino-PEG3-SS-acid undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond can be cleaved under reducing conditions, releasing the attached molecules.
Substitution: The amine group can react with carboxylic acids to form stable amide bonds.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used for amide bond formation.
Major Products Formed
The major products formed from these reactions include cleaved PEG linkers and conjugated molecules, which can be used in various applications such as drug delivery and bioconjugation .
Aplicaciones Científicas De Investigación
Amino-PEG3-SS-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the attachment of biomolecules for studying biological processes.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the production of biocompatible materials and drug delivery systems.
Mecanismo De Acción
Amino-PEG3-SS-acid exerts its effects through the following mechanisms:
Redox Sensitivity: The disulfide bond is cleaved under reducing conditions, releasing the attached molecules.
Conjugation: The amine group facilitates the attachment of various molecules, enhancing their solubility and biocompatibility.
Targeted Delivery: In ADCs, the compound ensures enhanced tumor specificity and reduced systemic toxicity by releasing cytotoxic agents in targeted cells.
Comparación Con Compuestos Similares
Similar Compounds
Amino-PEG3-acid: Contains an amine group and a PEG spacer but lacks the cleavable disulfide bond.
Amino-PEG2-SS-acid: Similar structure but with a shorter PEG spacer.
Amino-PEG4-SS-acid: Similar structure but with a longer PEG spacer.
Uniqueness
Amino-PEG3-SS-acid is unique due to its combination of an amine group, a PEG spacer, and a cleavable disulfide bond, which provides enhanced solubility, biocompatibility, and redox sensitivity . This makes it particularly suitable for applications requiring controlled release and targeted delivery .
Propiedades
Fórmula molecular |
C11H23NO5S2 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C11H23NO5S2/c12-2-3-15-4-5-16-6-7-17-8-10-19-18-9-1-11(13)14/h1-10,12H2,(H,13,14) |
Clave InChI |
DWPFYPKZFYFXHE-UHFFFAOYSA-N |
SMILES canónico |
C(CSSCCOCCOCCOCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)





